2-Toluidine-d7

Description

BenchChem offers high-quality 2-Toluidine-d7 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Toluidine-d7 including the price, delivery time, and more detailed information at info@benchchem.com.

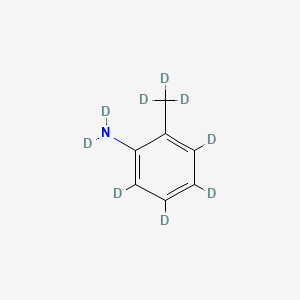

Structure

3D Structure

Properties

IUPAC Name |

N,N,2,3,4,5-hexadeuterio-6-(trideuteriomethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c1-6-4-2-3-5-7(6)8/h2-5H,8H2,1H3/i1D3,2D,3D,4D,5D/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNVCVTLRINQCPJ-LLZDZVHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])N([2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Physicochemical Profiling and Analytical Utility of 2-Toluidine-d7

This guide provides a comprehensive technical analysis of 2-Toluidine-d7 (o-Toluidine-d7), focusing on its application as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis and environmental monitoring.

Executive Summary

2-Toluidine-d7 (

Physicochemical Characterization

Chemical Identity & Structure

Unlike "d9" variants which might imply deuteration of the exchangeable amine protons, commercial 2-Toluidine-d7 typically features deuteration of the stable carbon skeleton (methyl group and aromatic ring). The amine protons (

| Property | Specification |

| Chemical Name | 2-Toluidine-d7; o-Toluidine-d7 |

| IUPAC Name | 2-(Trideuteriomethyl)-3,4,5,6-tetradeuterioaniline |

| CAS Number | 68408-22-0 |

| Molecular Formula | |

| Molecular Weight | 114.20 g/mol (vs. 107.15 for native) |

| Isotopic Purity | Typically |

| Appearance | Clear colorless to light beige liquid |

| Solubility | Soluble in Methanol, Acetonitrile, DMSO; Slightly soluble in Water |

Key Physical Properties

-

Boiling Point:

(760 mmHg). Note: Deuteration may cause a negligible boiling point elevation, but for distillation purposes, it behaves identically to the native compound. -

Density:

(Estimated). Slightly higher than native ( -

pKa:

(Conjugate acid). The deuterium isotope effect on pKa is generally

Analytical Methodology (LC-MS/MS & GC-MS)

The Deuterium Isotope Effect in Chromatography

Researchers must account for the chromatographic isotope effect . In Reverse-Phase Liquid Chromatography (RPLC), deuterated compounds often elute slightly earlier than their protium counterparts due to the slightly lower lipophilicity of C-D bonds compared to C-H bonds.

-

Implication: In high-resolution runs, 2-Toluidine-d7 may elute 0.05–0.1 min before o-toluidine. MRM windows must be wide enough to capture both.

Mass Spectrometry Transitions

The following transitions are validated for Multiple Reaction Monitoring (MRM) in ESI+ mode.

| Analyte | Precursor Ion ( | Product Ion ( | Mechanism |

| o-Toluidine (Native) | Loss of | ||

| 2-Toluidine-d7 (IS) | Loss of |

Note: The mass shift of +7 is preserved in the fragment ion (

Experimental Workflow Visualization

The following diagram illustrates the critical path for analyzing o-toluidine in urine using 2-Toluidine-d7 as the internal standard.

Caption: Optimized workflow for trace analysis of o-toluidine using d7-labeled internal standardization.

Handling, Stability, and Safety

Stability Profile

Aromatic amines are susceptible to oxidation. 2-Toluidine-d7 follows the same degradation pathways as the native compound.

-

Oxidation: Upon exposure to air and light, it oxidizes to form quinone imines and azo compounds, turning the liquid from colorless to reddish-brown.

-

Storage Protocol:

-

Temperature: Store at

. -

Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent oxidation.

-

Container: Amber glass vials (light protection).

-

Safety Considerations

-

Carcinogenicity: 2-Toluidine-d7 is treated as a Category 1 Carcinogen (same as o-toluidine).

-

Handling: Use only in a chemical fume hood. Double-glove (Nitrile) is mandatory.

-

Waste: Segregate as hazardous organic waste; do not dispose of down drains.

Protocol: Preparation of Stock Standards

To ensure analytical accuracy, follow this self-validating preparation method:

-

Primary Stock (1 mg/mL):

-

Weigh

of 2-Toluidine-d7 into a -

Dissolve in Methanol (LC-MS grade) .

-

Validation: Verify concentration by UV absorbance at

or by GC-FID against a certified native standard (applying a mass correction factor of

-

-

Working Internal Standard (100 ng/mL):

-

Dilute the Primary Stock 1:10,000 in Methanol.

-

Store in

amber aliquots at -

Shelf Life: 6 months. Discard if discoloration (browning) occurs.

-

-

Spiking:

-

Add

of Working IS to

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45040548, 2-Toluidine-d7. Retrieved from [Link][1]

Sources

Technical Guide: Molecular Structure, Synthesis, and Isotopic Purity of 2-Toluidine-d7

Executive Summary

2-Toluidine-d7 (CAS 68408-22-0), also known as o-Toluidine-d7, is the isotopically labeled analog of the aromatic amine o-toluidine.[1] Characterized by the substitution of all carbon-bound hydrogen atoms with deuterium (

This guide provides a rigorous technical analysis of the molecular structure, synthesis pathways, and validation protocols for 2-Toluidine-d7. It addresses the challenges of maintaining isotopic purity during synthesis and offers a self-validating analytical workflow for researchers.

Molecular Structure and Physicochemical Properties[1][4][5][6][7]

Structural Definition

Unlike "randomly deuterated" compounds, high-grade 2-Toluidine-d7 possesses a specific regiochemistry. The "d7" designation refers to the deuteration of the toluene skeleton (the methyl group and the benzene ring), while the amine protons remain as protium (

-

Chemical Name: 2-Toluidine-d7 (2-Amino-toluene-d7)[1]

-

IUPAC Name: 2,3,4,5-tetradeuterio-6-(trideuteriomethyl)aniline[1][4]

-

Molecular Formula:

[3][1][5] -

Molecular Weight: 114.20 g/mol (vs. 107.15 g/mol for unlabeled)[3]

Comparative Properties Table[1]

| Property | o-Toluidine (Unlabeled) | 2-Toluidine-d7 | Impact of Deuteration |

| Formula | +7 Mass Units | ||

| C-H/C-D Bond Length | ~1.09 Å | ~1.08 Å | C-D bond is shorter and stronger (Zero Point Energy effect). |

| Lipophilicity (LogP) | 1.32 | ~1.31 | Slight decrease due to lower molar volume of C-D bonds [1].[3] |

| pKa (Conjugate Acid) | 4.44 | ~4.46 | Secondary isotope effect increases basicity slightly [2].[3] |

| Boiling Point | 200.3 °C | ~199-200 °C | Inverse isotope effect often lowers BP slightly for deuterated aromatics.[3] |

Synthesis and Isotopic Enrichment

Synthetic Strategy

Direct H/D exchange on o-toluidine is inefficient for the methyl group due to the high pKa of benzylic protons. The authoritative route utilizes Toluene-d8 as the starting material, ensuring >99% isotopic incorporation at the methyl position before the amine functionality is introduced.

Core Synthesis Protocol: Nitration-Reduction Sequence

-

Nitration: Electrophilic aromatic substitution of Toluene-d8 using mixed acid (

). This yields a mixture of ortho- and para-nitrotoluene-d7. -

Isomer Separation: Fractional distillation or column chromatography is required to isolate 2-nitrotoluene-d7 from the 4-isomer.

-

Reduction: Catalytic hydrogenation (Pd/C,

) or metal-acid reduction (Fe/HCl) converts the nitro group to the amine.

Visualization of Synthesis Pathway[1]

Figure 1: Step-wise synthesis of 2-Toluidine-d7 starting from fully deuterated toluene to ensure methyl-group isotopic integrity.

Isotopic Purity Analysis (Self-Validating Protocols)

To validate the "d7" claim, researchers must confirm the absence of protons on the ring and methyl group.

Proton NMR ( -NMR) Validation

In a successful synthesis, the

-

Standard o-Toluidine:

- 2.1-2.2 ppm (3H, s, Methyl)

- 3.6 ppm (2H, br s, Amine)[3]

- 6.6-7.1 ppm (4H, m, Aromatic)

-

2-Toluidine-d7:

Calculation of Isotopic Enrichment:

Mass Spectrometry (GC-MS)

The molecular ion peak (

-

Acceptance Criteria: The signal at m/z 107 (d0) should be <0.5% of the signal at m/z 114 (d7).

-

Interference Check: Watch for m/z 113 (d6) which indicates incomplete deuteration, often at the ortho-position relative to the amine if exchange methods were attempted.[3]

Applications in Drug Development[1][8]

Metabolic Stability & Kinetic Isotope Effect (KIE)

o-Toluidine is metabolically activated via N-hydroxylation (bioactivation) or detoxified via ring/methyl oxidation. Deuteration at the methyl group (

This "Deuterium Switch" strategy is used to:

-

Reduce Toxicity: Slowing the formation of reactive metabolites [3].[3][2]

-

Probe Mechanisms: Determining if methyl oxidation is the rate-determining step in clearance.

Visualization of Metabolic Pathways (H vs D)

Figure 2: Metabolic divergence.[3] Deuteration on the methyl group (center path) significantly slows oxidation due to the strength of the C-D bond, potentially shunting metabolism toward other pathways.[3]

Handling and Safety Standards

Warning: 2-Toluidine and its deuterated analogs are Group 1 Carcinogens (IARC).[3]

-

Containment: All weighing and solution preparation must occur within a certified chemical fume hood or glovebox.

-

PPE: Double nitrile gloves are mandatory.[3] o-Toluidine penetrates skin rapidly.

-

Decontamination: Spills should be neutralized with dilute acid (to form the salt) followed by absorption with vermiculite.[3]

-

Waste: Segregate as hazardous carcinogenic waste. Do not mix with general organic solvents.

References

-

Chavant, P. Y., et al. (2018).[3] Physicochemical properties of deuterated compounds. Journal of Pharmaceutical Sciences. [Link]

-

Wade, D. (1999).[3] Deuterium isotope effects on noncovalent interactions between molecules. Chemico-Biological Interactions, 117(3), 191-217. [Link]

-

Gant, T. G. (2014).[3] Using deuterium in drug discovery: leaving the label in the drug. Journal of Medicinal Chemistry, 57(9), 3595-3611. [Link]

-

National Toxicology Program. (2021). Report on Carcinogens, Fifteenth Edition: o-Toluidine. U.S. Department of Health and Human Services. [Link]

Sources

Technical Guide: Safe Handling & SDS Architecture for 2-Toluidine-d7

This guide outlines the technical safety profile and handling protocols for 2-Toluidine-d7 (CAS 68408-22-0) . It is designed for researchers utilizing this compound as an internal standard in mass spectrometry and toxicology studies.

Executive Summary & Compound Profile

2-Toluidine-d7 (Perdeuterated o-Toluidine) is a stable isotope-labeled aromatic amine.[1] While chemically analogous to non-deuterated o-toluidine, it is primarily used in trace analysis and metabolic mechanistic studies.

Critical Hazard Alert: This compound is a Category 1A/1B Carcinogen and a potent inducer of methemoglobinemia. Its deuterated nature does not mitigate its toxicity; in fact, the Kinetic Isotope Effect (KIE) may alter its metabolic clearance, potentially prolonging the half-life of reactive intermediates in biological systems.

Physicochemical Comparison (d0 vs. d7)

| Property | 2-Toluidine (Native) | 2-Toluidine-d7 (Labeled) | Technical Implication |

| CAS Number | 95-53-4 | 68408-22-0 | Use d7 CAS for specific inventory tracking. |

| Formula | C₇H₉N | C₇H₂D₇N | Mass shift (+7 Da) for MS detection. |

| Mol. Weight | 107.15 g/mol | 114.20 g/mol | Adjust gravimetric calculations for molarity. |

| Physical State | Colorless/Yellow Liquid | Clear/Beige Oil | Liquid handling protocols apply. |

| Boiling Point | 200–202 °C | ~200 °C | Low volatility, but aerosols are critical hazards. |

| Stability | Light Sensitive | Hygroscopic & Light Sensitive | Store under inert gas (Ar/N₂) to prevent H/D exchange. |

Hazard Architecture & Toxicological Mechanism

Understanding why 2-Toluidine-d7 is toxic is essential for designing effective barriers. The hazard is not merely corrosive; it is genotoxic.

Core GHS Hazards

-

H350: May cause cancer (Bladder carcinoma).

-

H301 + H311 + H331: Toxic if swallowed, in contact with skin, or inhaled.[2]

-

H319: Causes serious eye irritation.[2]

-

H400: Very toxic to aquatic life.[2]

Mechanism of Action: Metabolic Activation

The carcinogenicity of 2-Toluidine-d7 stems from its bioactivation in the liver. The compound undergoes N-hydroxylation by Cytochrome P450 enzymes (specifically CYP1A2). The resulting N-hydroxy-o-toluidine is further esterified by sulfotransferases (SULT) or N-acetyltransferases (NAT). These unstable esters degrade into electrophilic nitrenium ions , which covalently bind to DNA (specifically at the C8 position of guanine), causing replication errors and tumorigenesis.

Figure 1: The metabolic activation pathway of 2-Toluidine-d7 leading to genotoxicity.

Risk Management: Engineering Controls & PPE

Reliance on PPE alone is a failure of safety planning. Use the Hierarchy of Controls .

Engineering Controls (Primary Barrier)

-

Designated Area: Establish a "Designated Carcinogen Area" with restricted access. Mark with "AUTHORIZED PERSONNEL ONLY" signage.[3]

-

Containment: All open-vessel handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

-

Weighing: If weighing neat liquid, use a balance inside the hood. If the balance is external, tare the vial inside the hood, add liquid, cap tightly, and weigh the closed system.

Personal Protective Equipment (Secondary Barrier)

-

Respiratory: If fume hood containment is breached or during spill cleanup, use a Full-face respirator with P100/Organic Vapor cartridges .

-

Dermal (Hands): Aromatic amines can permeate standard nitrile.

-

Routine Handling:Double Gloving . Inner: Nitrile (4 mil).[4] Outer: Nitrile (8 mil) or Laminate (Silver Shield).

-

Protocol: Change outer gloves immediately upon splash. Change inner gloves every 30 minutes.

-

-

Body: Tyvek® lab coat or chemically resistant apron (closed front) and wrist guards.

Operational Protocol: Step-by-Step Handling

This protocol ensures data integrity (preventing H/D exchange) and operator safety.

Phase 1: Preparation & Weighing

-

Equilibrate: Allow the vial to reach room temperature in a desiccator before opening to prevent condensation (water introduces H-isotopes).

-

Inert Environment: Ideally, handle under a blanket of Nitrogen or Argon.[5]

-

Transfer: Use positive displacement pipettes or glass syringes. Avoid plastic tips if possible, as aromatic amines can leach plasticizers which interfere with MS analysis.

Phase 2: Solubilization

-

Solvent Choice: Dissolve immediately in the target solvent (e.g., Methanol-d4 or Acetonitrile).

-

Storage: Store stock solutions in amber, silanized glass vials with PTFE-lined caps at -20°C.

Phase 3: Decontamination

-

Surface Clean: Wipe all surfaces with a surfactant solution (e.g., 2% Alconox) followed by ethanol.

-

Verification: UV light inspection is ineffective for this compound. Rely on wet-wiping protocols.[6]

Figure 2: Operational workflow for handling high-potency deuterated standards.

Emergency Response & Waste Disposal

Spill Response (Small Scale < 10 mL)

-

Evacuate: Alert nearby personnel.

-

Isolate: Close the fume hood sash.

-

PPE Upgrade: Don Silver Shield (Laminate) gloves.

-

Absorb: Use vermiculite or sand. Do not use combustible materials (paper towels) if the spill is neat liquid, as aromatic amines can be fire hazards.

-

Clean: Wash area with soap/water.[6] Collect all materials as hazardous waste.

Waste Disposal[4][9][10][11]

-

Classification: P-Listed or U-Listed waste (depending on jurisdiction, o-toluidine is U328 under RCRA).

-

Segregation: Do not mix with oxidizers (e.g., Nitric acid) to prevent exothermic reactions.

-

Method: Incineration at a permitted hazardous waste facility.

References

-

Santa Cruz Biotechnology. (n.d.). 2-Toluidine-d7 Safety Data Sheet. Retrieved from

-

National Toxicology Program (NTP). (2014). Report on Carcinogens, Monograph on o-Toluidine. U.S. Department of Health and Human Services. Retrieved from

-

International Agency for Research on Cancer (IARC). (2012). ortho-Toluidine: IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 100F. Retrieved from

-

PubChem. (n.d.). 2-Toluidine-d7 Compound Summary. National Center for Biotechnology Information. Retrieved from

-

Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to o-Toluidine. Retrieved from

Sources

difference between 2-Toluidine-d7 and non-deuterated o-toluidine

Comparative Analysis for Analytical & Mechanistic Applications

Executive Summary: The Isotopic Advantage

In high-precision bioanalysis and mechanistic toxicology, the distinction between o-toluidine (2-methylaniline) and its fully deuterated isotopologue, 2-toluidine-d7 , extends far beyond a simple mass difference. While the non-deuterated parent compound is a notorious industrial carcinogen and metabolic byproduct (e.g., of prilocaine), the d7-variant serves as a critical metrological tool.

This guide analyzes the physicochemical divergence, analytical superiority, and kinetic isotope effects (KIE) that define the utility of 2-toluidine-d7. It is designed for scientists requiring rigorous protocols for LC-MS/MS quantification and those investigating the metabolic activation pathways of aromatic amines.

Physicochemical Divergence

The substitution of seven hydrogen atoms (protium,

Table 1: Comparative Physicochemical Profile

| Feature | o-Toluidine (Native) | 2-Toluidine-d7 (Labeled) | Technical Implication |

| Formula | C | C | Mass Shift: +7 Da ensures no isotopic crosstalk (M+0 vs M+7). |

| Exact Mass | 107.0735 Da | 114.1174 Da | MS Detection: Distinct precursor/product ion pairs. |

| Amine Protons | -NH | -ND | Exchangeability: Amine deuterons exchange rapidly with protic solvents; only ring/methyl deuterons are fixed. |

| Lipophilicity | LogP ~ 1.32 | LogP ~ 1.28 (Estimated) | Chromatography: C-D bonds are shorter and less polarizable, reducing hydrophobic interaction slightly. |

| Bond Energy | C-H (approx. 338 kJ/mol) | C-D (approx. 342 kJ/mol) | Stability: Higher bond dissociation energy (BDE) drives the Kinetic Isotope Effect (KIE). |

The "Deuterium Retention Shift" Phenomenon

In Reverse Phase Liquid Chromatography (RPLC), deuterated isotopologues often elute earlier than their protium counterparts.

-

Mechanism: The C-D bond is shorter than the C-H bond (lower zero-point energy), resulting in a slightly smaller molar volume and reduced dispersion forces (London interactions) with the C18 stationary phase.

-

Operational Impact: In high-resolution chromatography, 2-toluidine-d7 may elute 0.05–0.2 minutes before o-toluidine. MRM windows must be wide enough to capture this shift to avoid peak chopping.

Analytical Protocol: LC-MS/MS Quantification

The primary application of 2-toluidine-d7 is as a Stable Isotope-Labeled Internal Standard (SIL-IS) .[1] It corrects for matrix effects (ion suppression/enhancement) and recovery losses during extraction.

Workflow Diagram: SIL-IS Validated Quantitation

The following logic flow illustrates the self-validating nature of using d7-IS.

Caption: Figure 1. Self-correcting LC-MS/MS workflow. The d7-IS compensates for extraction variability and ionization suppression by experiencing the exact same matrix environment as the analyte.

Methodological Specifications

-

Internal Standard Spiking:

-

Add 2-toluidine-d7 to samples prior to any extraction step.

-

Concentration: Target 50-100% of the expected median analyte concentration.

-

-

Mass Transitions (MRM):

-

o-Toluidine: 108.1

91.1 (Loss of NH -

2-Toluidine-d7: 115.1

98.1 (Loss of NH -

Note: The +7 mass shift prevents "cross-talk" from the

C isotopes of the native analyte.

-

-

Solvent Exchange Precaution:

-

2-Toluidine-d7 is supplied with deuterated amine groups (-ND

). Upon dissolution in water/methanol mobile phases, these rapidly exchange to -NH -

Calculation: The precursor ion selected in MS must reflect the exchanged state (C

H

-

Mechanistic Toxicology & Kinetic Isotope Effects (KIE)

In drug development, 2-toluidine-d7 is used to probe metabolic pathways. o-Toluidine toxicity is driven by bioactivation; deuteration alters the kinetics of this activation via the Primary Kinetic Isotope Effect .

The Metabolic Activation Pathway

o-Toluidine requires metabolic activation (N-hydroxylation or ring oxidation) to exert genotoxicity.

Caption: Figure 2. Metabolic divergence. Deuteration of the ring and methyl group (d7) inhibits C-oxidation pathways (green) via KIE, potentially shunting metabolism toward N-oxidation (red), or slowing overall clearance.

Mechanism of Action[2]

-

C-H vs. C-D Cleavage: The rate-limiting step in methyl oxidation and ring hydroxylation involves breaking a C-H bond.[2]

- (Primary KIE).

-

Result: 2-Toluidine-d7 will undergo significantly slower methyl oxidation and ring hydroxylation compared to the non-deuterated parent.

-

Metabolic Shunting: Because C-oxidation is suppressed, the metabolic flux may shift toward N-hydroxylation (the activation step).

-

Critical Safety Note: While deuterated drugs are often safer (slower clearance), in this specific case, if the detoxification pathways (Ring/Methyl oxidation) are blocked by deuterium, the proportion of the molecule undergoing N-activation (which depends on N-H bonds, readily exchangeable and not stabilized by C-D labeling) might increase.

-

-

Application: Researchers use d7-toluidine alongside o-toluidine in liver microsome assays to calculate the Inthensic Clearance Ratio . A ratio

confirms C-H bond cleavage is rate-determining.

References

-

Santa Cruz Biotechnology. 2-Toluidine-d7 Product Specifications and Safety Data.

-

National Institutes of Health (NIH) - PubChem. 2-Toluidine-d7 Compound Summary (CID 45040548).

-

BenchChem. Understanding Deuterium Kinetic Isotope Effect in Drug Metabolism.

-

WuXi AppTec. Internal Standards in LC-MS Bioanalysis: Stable Isotope-Labeled vs. Analogues.

-

Sigma-Aldrich (Merck). 2-Toluidine-d7 Analytical Standard COA and Properties.

-

Crimson Publishers. Stable Labeled Isotopes as Internal Standards: A Critical Review of Matrix Effects.

Sources

Precision Quantitation of Carcinogenic Amines: Technical Guide to 2-Toluidine-d7 Standards

Audience: Researchers, Analytical Scientists, and Drug Development Professionals. Context: Technical guide for the application of isotopically labeled internal standards in the quantitation of o-toluidine (CAS 95-53-4).

Core Chemical Dossier: 2-Toluidine-d7[1][2][3][4][5]

The accurate quantification of o-toluidine (2-methylaniline), a Group 1 carcinogen, requires the use of stable isotope-labeled internal standards (SIL-IS) to correct for matrix effects, extraction efficiency, and ionization variability in Mass Spectrometry (MS).

The industry standard for this application is 2-Toluidine-d7 , where the seven carbon-bound hydrogen atoms (methyl and aromatic ring) are substituted with deuterium.

Chemical Identifiers & Specifications

| Property | Specification |

| Chemical Name | 2-Toluidine-d7 |

| Synonyms | o-Toluidine-d7; 2-Methylaniline-d7; 2-Amino-1-methylbenzene-d7 |

| CAS Number | 68408-22-0 |

| Unlabeled Parent CAS | 95-53-4 |

| Molecular Formula | C₇H₂D₇N |

| Molecular Weight | 114.20 g/mol (vs. 107.15 g/mol for unlabeled) |

| Isotopic Purity | Typically ≥ 98 atom % D |

| Chemical Purity | ≥ 98% (CP) |

| SMILES (Isomeric) | [2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])N)[2H])[2H] |

| InChI Key | RNVCVTLRINQCPJ-AAYPNNLASA-N |

Structural Integrity & Exchangeable Protons

A critical technical distinction for researchers is the location of the deuterium labels. CAS 68408-22-0 represents the C-deuterated form (methyl-d3 and ring-d4).

-

Non-Exchangeable: The 7 deuterium atoms on the carbon skeleton are stable and do not exchange with solvent protons under standard analytical conditions.

-

Exchangeable: The 2 hydrogen atoms on the amine group (-NH₂) are not deuterated in this standard. Even if they were (as in a d9 variant), they would rapidly exchange with protons in aqueous mobile phases (H₂O/MeOH), reverting the species to the d7 form in situ. Therefore, 2-Toluidine-d7 is the thermodynamically stable standard for LC-MS applications in protic media.

Technical Application: Isotope Dilution Mass Spectrometry (IDMS)

The primary application of 2-Toluidine-d7 is as a surrogate internal standard in Isotope Dilution Mass Spectrometry. This method is essential for regulatory compliance (e.g., FDA, EMA, REACH) when monitoring potential genotoxic impurities (PGIs) in pharmaceuticals or biomarkers in urine.

Why d7? The Mass Shift Advantage

In MS analysis, a mass shift of +7 Da provides sufficient spectral resolution to avoid "cross-talk" (interference) from the naturally occurring isotopes (M+1, M+2) of the native analyte.

-

Native o-Toluidine: [M+H]⁺ = m/z 108.

-

2-Toluidine-d7: [M+H]⁺ = m/z 115.

-

Interference Check: The natural abundance of native isotopes at m/z 115 is negligible, ensuring a clean baseline for the internal standard.

Validated LC-MS/MS Protocol

The following protocol outlines a self-validating workflow for quantifying o-toluidine in urine or aqueous matrices using 2-Toluidine-d7.

Reagents:

-

Internal Standard Spiking Solution: 10 µg/mL 2-Toluidine-d7 in Methanol.

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Step-by-Step Methodology:

-

Sample Hydrolysis (For Biological Matrices):

-

Rationale:o-Toluidine is often excreted as acid-labile conjugates.

-

Add 1.0 mL Urine + 100 µL 10 M NaOH (Alkaline hydrolysis releases free amine).

-

Heat at 80°C for 60 mins. Cool to room temperature.

-

-

Internal Standard Addition (Critical Step):

-

Add 50 µL of 2-Toluidine-d7 spiking solution before extraction.

-

Causality: Adding IS prior to extraction corrects for recovery losses during the liquid-liquid extraction (LLE) phase.

-

-

Liquid-Liquid Extraction (LLE):

-

Add 2 mL tert-butyl methyl ether (MTBE). Vortex for 5 mins.

-

Centrifuge (3000 x g, 5 mins).

-

Transfer organic supernatant to a fresh vial.

-

Evaporate to dryness under N₂ stream at 40°C.

-

-

Reconstitution:

-

Reconstitute residue in 200 µL Mobile Phase A/B (90:10).

-

-

LC-MS/MS Acquisition:

-

Column: C18 Reverse Phase (e.g., Kinetex 1.7 µm, 100 x 2.1 mm).[1]

-

Ionization: ESI Positive Mode (or APCI for higher sensitivity).

-

MRM Transitions:

-

Analyte (Native): 108.1 → 91.1 (Quantifier), 108.1 → 65.1 (Qualifier).

-

Standard (d7): 115.2 → 98.2 (Quantifier).

-

-

Analytical Workflow Visualization

The following diagram illustrates the logical flow of the IDMS protocol, highlighting the self-correcting nature of the internal standard addition.

Figure 1: Workflow for o-Toluidine quantitation using 2-Toluidine-d7, ensuring correction for extraction loss and matrix effects.

Safety & Handling of Deuterated Carcinogens

While deuterated, 2-Toluidine-d7 retains the toxicological properties of the parent compound. o-Toluidine is a Group 1 Carcinogen (IARC) linked to bladder cancer.

-

Containment: Handle only in a Class II Biological Safety Cabinet or Fume Hood.

-

Deactivation: Contaminated surfaces should be treated with 10% bleach solution followed by ethanol, as oxidative degradation breaks the aromatic amine structure.

-

Storage: Store neat standards at 2-8°C under inert gas (Argon/Nitrogen) to prevent oxidation (browning), which can alter concentration and isotopic integrity.

References

-

National Center for Biotechnology Information (NCBI). 2-Toluidine-d7 | C7H9N | CID 45040548. PubChem Compound Summary.[2][3] Available at: [Link]

-

International Agency for Research on Cancer (IARC). o-Toluidine. Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 100F. Available at: [Link]

-

U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (2018).[4] (Referencing IS acceptance criteria). Available at: [Link]

Sources

Whitepaper: Applications of 2-Toluidine-d7 in Environmental Toxicology Research

The Toxicological Imperative: 2-Toluidine as an Environmental Hazard

2-Toluidine (ortho-toluidine) is a monocyclic aromatic amine widely utilized as an intermediate in the synthesis of azo dyes, rubber vulcanization accelerators, and agricultural chemicals. Beyond industrial effluent, it is a well-documented constituent of environmental tobacco smoke[1]. Due to its potent biological reactivity, the International Agency for Research on Cancer (IARC) classifies 2-toluidine as a Group 1 human carcinogen, primarily linked to urothelial and bladder carcinomas[2].

Accurate biomonitoring of 2-toluidine in environmental matrices (water, soil) and biological fluids (urine, blood) is critical for epidemiological risk assessment. However, quantifying trace-level aromatic amines in complex matrices is notoriously difficult due to severe matrix suppression, variable extraction recoveries, and chromatographic co-elution. To overcome these analytical barriers, modern toxicological research relies on 2-Toluidine-d7 (CAS 68408-22-0)[3] as a Stable Isotope-Labeled Internal Standard (SIL-IS).

Mechanistic Toxicology: Bioactivation and Adduct Formation

To understand the necessity of precise quantification, one must first understand the causality of 2-toluidine's toxicity. 2-Toluidine is not inherently reactive; it requires metabolic bioactivation to exert its genotoxic effects[4].

When absorbed, 2-toluidine undergoes Phase I metabolism in the liver, where cytochrome P450 enzymes (predominantly CYP1A2) catalyze its N-oxidation into N-hydroxy-o-toluidine. This intermediate is transported to the urinary bladder, where it undergoes Phase II O-acetylation mediated by N-acetyltransferase 1 (NAT1). The resulting ester is highly unstable and spontaneously degrades into a highly reactive, electrophilic nitrenium ion . This electrophile aggressively attacks nucleophilic centers in DNA (forming bulky adducts that cause miscoding during replication) and hemoglobin[5].

Fig 1. Toxicological bioactivation pathway of 2-Toluidine leading to carcinogenesis.

The Analytical Solution: Isotope Dilution Mass Spectrometry (IDMS)

Quantifying the parent compound or its cleaved adducts requires a self-validating analytical system. 2-Toluidine-d7 features seven deuterium atoms substituting the hydrogen atoms on the aromatic ring and methyl group, resulting in a mass shift of +7.05 Da[6].

The Causality of the Deuterated Standard: Because 2-Toluidine-d7 is chemically identical to native 2-toluidine, it exhibits the exact same physicochemical behaviors: it partitions identically during liquid-liquid extraction (LLE), reacts at the same rate during derivatization, and co-elutes perfectly during gas or liquid chromatography. By spiking the sample with 2-Toluidine-d7 at the very beginning of the workflow, any subsequent analyte loss, degradation, or ion suppression in the mass spectrometer affects the native analyte and the internal standard equally. The mass spectrometer measures the ratio of their signals, inherently correcting for all systemic errors.

Quantitative Data Summaries

Table 1: Physicochemical and Isotopic Properties

| Property | 2-Toluidine (Native) | 2-Toluidine-d7 (SIL-IS) |

|---|---|---|

| CAS Number | 95-53-4 | 68408-22-0 |

| Molecular Formula | C7H9N | C7H2D7N |

| Molecular Weight | 107.15 g/mol | 114.20 g/mol |

| Mass Shift (Δm/z) | N/A | +7.05 Da |

| Role in Toxicology | Target Pollutant / Carcinogen | Internal Standard (IDMS) |

Table 2: Typical GC-MS/MS Analytical Performance Parameters (Urine Matrix)

| Parameter | Value / Specification | Mechanistic Driver |

|---|---|---|

| Linear Dynamic Range | 0.1 – 100 µg/L | Derivatization prevents column saturation[7] |

| Limit of Detection (LOD) | 0.02 µg/L | NCI mode enhances sensitivity for fluorinated derivatives |

| Extraction Recovery | > 95% (IS-corrected) | 2-Toluidine-d7 perfectly mimics native extraction partitioning |

| Inter-assay Precision (CV) | < 9% | IDMS normalizes instrument drift and injection volume errors |

Experimental Protocol: Self-Validating GC-MS/MS Workflow

The following step-by-step methodology details the extraction and quantification of 2-toluidine from biological or environmental water samples using 2-Toluidine-d7 as the internal standard[7][8].

Step 1: Sample Aliquoting & Isotope Spiking Transfer 5.0 mL of the sample (e.g., urine or wastewater) into a silanized glass vial. Immediately spike the sample with a known concentration (e.g., 50 µg/L) of 2-Toluidine-d7. Causality: Spiking before any physical manipulation ensures that the internal standard undergoes the exact same matrix interactions and procedural losses as the endogenous analyte, establishing a self-validating recovery baseline.

Step 2: Alkaline Hydrolysis Add 1 M NaOH to the sample to achieve a pH > 10, and incubate at 60°C for 1 hour. Causality: Environmental aromatic amines are frequently conjugated (e.g., N-acetylated or glucuronidated) in biological systems. Hydrolysis cleaves these metabolic bonds, releasing the free 2-toluidine for total quantification.

Step 3: Liquid-Liquid Extraction (LLE) Add 5.0 mL of high-purity hexane to the hydrolyzed sample. Vortex vigorously for 5 minutes, then centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic phases. Causality: At a high pH, 2-toluidine is un-ionized and highly lipophilic. Hexane selectively partitions the non-polar free aromatic amines into the organic layer while leaving polar matrix interferences (salts, urea) in the aqueous phase.

Step 4: Derivatization Transfer the organic hexane layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue and add anhydrous pentafluoropropionic acid (PFPA). Incubate at 60°C for 30 minutes. Causality: Free aromatic amines exhibit poor peak shape (tailing) and low volatility in gas chromatography. PFPA derivatization replaces the active amine hydrogen with a fluorinated acyl group, drastically improving thermal stability, volatility, and mass spectrometric ionization efficiency.

Step 5: GC-MS/MS Analysis & Quantification Inject 1 µL of the derivatized extract into a GC-MS system equipped with a 5% phenyl methyl siloxane capillary column. Operate the mass spectrometer in Negative Chemical Ionization (NCI) mode using Multiple Reaction Monitoring (MRM). Quantify the native 2-toluidine by calculating the peak area ratio of the native analyte to the 2-Toluidine-d7 standard against a matrix-matched calibration curve.

Fig 2. Isotope Dilution Mass Spectrometry (IDMS) workflow using 2-Toluidine-d7.

Conclusion

The integration of 2-Toluidine-d7 into environmental toxicology workflows represents the gold standard for aromatic amine quantification. By acting as an ideal surrogate that mimics the exact chemical behavior of the target carcinogen, it nullifies the impact of matrix suppression and extraction variability. This self-validating approach ensures that epidemiological data regarding 2-toluidine exposure—whether from industrial pollution or tobacco smoke—is both highly sensitive and forensically defensible.

References

-

PubChem (National Institutes of Health). "O-Toluidine - Compound Summary (CID 7242)." National Center for Biotechnology Information. Available at:[Link]

-

English, J. C., et al. (2012). "Establishing a total allowable concentration of o-toluidine in drinking water incorporating early lifestage exposure and susceptibility." Regulatory Toxicology and Pharmacology, 64(2), 269-284. Available at:[Link]

-

Labat, L., et al. (2006). "Assessment of occupational exposure to ortho-toluidine using gas chromatography-mass spectrometry." Toxicologie Analytique et Clinique. Available at:[Link]

-

International Agency for Research on Cancer (IARC). "Some Aromatic Amines, Organic Dyes, and Related Exposures." IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 99. Available at:[Link]

-

Centers for Disease Control and Prevention (US). "How Tobacco Smoke Causes Disease: The Biology and Behavioral Basis for Smoking-Attributable Disease." Office on Smoking and Health (US). Available at:[Link]

-

Brock, K., et al. (1990). "ortho-toluidine blood protein adducts: HPLC analysis with fluorescence detection after a single dose in the adult male rat." Fundamental and Applied Toxicology, 14(3), 614-623. Available at:[Link]

Sources

- 1. Cancer - How Tobacco Smoke Causes Disease: The Biology and Behavioral Basis for Smoking-Attributable Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Exposure Data - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. 2-Toluidine-d7 | CAS 68408-22-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. ovid.com [ovid.com]

- 5. ovid.com [ovid.com]

- 6. O-Toluidine | C6H4CH3NH2 | CID 7242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. [Assessment of occupational exposure to ortho-toluidine using gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ortho-toluidine blood protein adducts: HPLC analysis with fluorescence detection after a single dose in the adult male rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Synthesis Pathways and Deuterium Labeling of 2-Toluidine

Executive Summary

2-Toluidine (o-Toluidine) is a critical primary amine intermediate used in the synthesis of amide-type local anesthetics (e.g., prilocaine), dyes, and agricultural chemicals.[1] In modern drug development, deuterated isotopologues of 2-toluidine are increasingly valuable for DMPK (Drug Metabolism and Pharmacokinetics) studies.

This guide details the technical workflows for synthesizing both standard and deuterium-labeled 2-toluidine.[1] It distinguishes between Ring-Labeling (via H/D exchange) for internal standards and Methyl-Labeling (via de novo synthesis) for metabolic stability studies ("Deuterium Switch").

The Baseline: Industrial Synthesis of 2-Toluidine

Before addressing deuteration, one must master the standard industrial pathway. The synthesis relies on the electrophilic nitration of toluene followed by reduction. The primary challenge is regioselectivity —separating the ortho isomer from the para isomer.

Reaction Pathway

The synthesis proceeds in two stages:[2][3][4][5][6]

-

Nitration: Toluene is treated with mixed acid (

) to yield a mixture of nitrotoluenes (approx. 60% ortho, 37% para, 3% meta). -

Isomer Separation: Fractional distillation or crystallization is required to isolate o-nitrotoluene.

-

Reduction: Catalytic hydrogenation (Pd/C or Raney Ni) converts the nitro group to an amine.

Pathway Visualization

Figure 1: Standard industrial workflow for the synthesis of 2-toluidine showing the critical isomer separation step.

Strategies for Deuterium Incorporation

In drug development, the position of the deuterium label dictates its utility. You must choose the pathway based on your end goal.

| Labeling Strategy | Target Isotopologue | Primary Application | Synthetic Difficulty |

| Pathway A: H/D Exchange | Ring-labeled (d2 to d4) | MS Internal Standards | Low (One-step) |

| Pathway B: De Novo Synthesis | Methyl-labeled (alpha-d3) | Metabolic Stability (KIE) | High (Multi-step) |

Pathway A: Acid-Catalyzed Ring Exchange (H/D Exchange)

Anilines undergo Electrophilic Aromatic Substitution (EAS) easily. Heating 2-toluidine in

-

Mechanism: The amino group (-NH2) is strongly activating and ortho, para directing.

-

Regioselectivity: Exchange occurs rapidly at positions 4 and 6 (ortho/para to amine). Positions 3 and 5 (meta to amine) exchange much slower.

-

Result: Typically yields 2-Toluidine-4,6-

.

Pathway B: Methyl-Group Labeling (De Novo)

Direct exchange of methyl protons in toluidine is chemically difficult without affecting the amine. The most robust "self-validating" method is to start with Toluene-

Figure 2: Decision tree for deuterium labeling strategies based on the intended DMPK application.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ring-Labeled 2-Toluidine ( ) via H/D Exchange

Best for: Generating internal standards for LC-MS/MS.

Reagents:

-

2-Toluidine (Standard grade)

-

Deuterium Oxide (

, >99.8% D) -

Deuterium Chloride (

, 35% in

Procedure:

-

Dissolution: In a pressure-rated glass tube or autoclave, dissolve 1.0 g of 2-toluidine in 10 mL of

. -

Acidification: Slowly add 1.0 mL of 35%

. The solution will heat up as the hydrochloride salt forms. Note: Acidic pH is crucial to protonate the amine, but the exchange mechanism actually proceeds via the free base equilibrium or direct electrophilic attack on the ring depending on conditions. For rapid exchange, heterogeneous catalysis (Pt/C) in neutral D2O is often preferred, but acid exchange is cheaper. -

Heating: Seal the vessel and heat to 150°C for 24 hours. The high temperature provides the activation energy for the reversible EAS reaction.

-

Workup: Cool to room temperature. Basify with 1M NaOH (aqueous) to pH > 10 to liberate the free amine.

-

Extraction: Extract 3x with Dichloromethane (DCM).

-

Back-Exchange (Optional): To remove deuterium from the amine nitrogen (N-D) and leave only ring deuteriums (C-D), wash the organic layer vigorously with standard

. The N-D bond is labile and will exchange back to N-H instantly in water, while C-D bonds remain stable. -

Purification: Dry over

and concentrate in vacuo.

Protocol 2: Catalytic Hydrogenation of o-Nitrotoluene

Applicable to: Converting nitrated precursors (standard or deuterated) to the final amine.[7]

Reagents:

-

o-Nitrotoluene (or o-Nitrotoluene-

) -

Palladium on Carbon (10% Pd/C)

-

Methanol (anhydrous)

-

Hydrogen gas (

)[2][5]

Procedure:

-

Safety Check: Purge the autoclave with Nitrogen (

) to remove oxygen.[5] o-Toluidine is carcinogenic; handle in a fume hood with double gloves. -

Loading: Charge the reactor with o-nitrotoluene (10 mmol) dissolved in Methanol (30 mL). Add 10 wt% of Pd/C catalyst.

-

Hydrogenation: Pressurize with

to 3 bar (45 psi) . Stir vigorously at room temperature.-

Observation: The reaction is exothermic. Monitor temperature.

-

-

Completion: Reaction is usually complete when

uptake ceases (approx. 2-4 hours). Verify by TLC (Hexane/EtOAc 8:2) or LC-MS.[8] -

Filtration: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Caution: Spent Pd/C is pyrophoric. Keep wet.

-

Isolation: Concentrate the filtrate to yield crude 2-toluidine. Purify via vacuum distillation if necessary (b.p. 200°C at atm, lower at vacuum).

Analytical Validation

Trustworthiness in synthesis requires rigorous validation.

| Analytical Method | Expected Result (Standard) | Expected Result (Deuterated) |

| 1H-NMR (CDCl3) | Methyl singlet | Methyl-d3: Signal disappears completely. Ring-d2: Aromatic region simplifies (integration drops from 4H to 2H). |

| Mass Spectrometry (ESI+) | Methyl-d3: | |

| Boiling Point | 200-201°C | Similar (Isotope effect on BP is negligible for simple handling). |

Self-Validating Check:

For Ring-labeled compounds, perform a Back-Exchange Test . Dissolve the product in

Safety & Toxicology (Critical)

Hazard Classification: 2-Toluidine is a Group 1 Carcinogen (IARC) and Group B2 Probable Human Carcinogen (EPA). It is strongly associated with bladder cancer.

Mandatory Safety Protocols:

-

Containment: All weighing and transfers must occur inside a certified chemical fume hood or glovebox.

-

Deactivation: Glassware contaminated with 2-toluidine should be rinsed with dilute HCl (to form the non-volatile hydrochloride salt) before removal from the hood for cleaning.

-

Waste: Segregate all toluidine waste as "Carcinogenic Organic Waste." Do not mix with general solvent waste.

-

PPE: Nitrile gloves (double gloving recommended), lab coat, and safety glasses.

References

-

U.S. Environmental Protection Agency (EPA). (2000). Technical Fact Sheet: 2-Methylaniline (o-Toluidine).[9] Retrieved from [Link]

-

Organic Syntheses. (1925). o-Toluidine Synthesis via Reduction.[5] Org.[10][11] Synth. 1925, 5, 106. Retrieved from [Link]

-

National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: o-Toluidine.[1][12][13][14][15] Retrieved from [Link]

-

International Agency for Research on Cancer (IARC). (2012). o-Toluidine Monograph.[1] Volume 100F. Retrieved from [Link]

- Atzrodt, J., et al. (2007). The Renaissance of H/D Exchange. Angewandte Chemie International Edition, 46(41), 7744-7765. (Foundational text for H/D exchange mechanisms described in Section 2).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 3. CN1706807A - A kind of method of synthesizing toluidine by toluene one-step direct amination - Google Patents [patents.google.com]

- 4. brainly.com [brainly.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. US4554380A - Process for the manufacture of o-toluidine and/or m-toluidine and/or p-toluidine - Google Patents [patents.google.com]

- 7. US2458214A - Hydrogenation of nitro compounds - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. epa.gov [epa.gov]

- 10. youtube.com [youtube.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. prepchem.com [prepchem.com]

- 15. researchgate.net [researchgate.net]

Technical Guide: Solubility and Storage Optimization for 2-Toluidine-d7 Reference Materials

Executive Summary

2-Toluidine-d7 (CAS: 68408-22-0) is the stable isotope-labeled analog of o-toluidine, a carcinogenic aromatic amine often monitored in pharmaceutical impurities, dyes, and biological matrices.[1][2][3] Its primary application is as an Internal Standard (ISTD) in isotope dilution mass spectrometry (IDMS).

The reliability of quantitative data derived from IDMS is directly proportional to the integrity of the reference material. This guide details the physicochemical behaviors of 2-Toluidine-d7, establishing protocols that prevent isotopic scrambling, oxidative degradation, and concentration errors.

Physicochemical Profile

Understanding the fundamental properties of the isotope is a prerequisite for proper handling. 2-Toluidine-d7 is deuterated at the aromatic ring and the methyl group, typically leaving the amine protons exchangeable.

| Property | Specification | Notes |

| Compound Name | 2-Toluidine-d7 | Also known as o-Toluidine-d7 |

| CAS Number | 68408-22-0 | Distinct from unlabeled o-toluidine (95-53-4) |

| Chemical Formula | C₇H₂D₇N | 7 Deuterium atoms (Ring + Methyl) |

| Molecular Weight | ~114.20 g/mol | +7 Da shift from native (107.15 g/mol ) |

| Appearance | Colorless to pale yellow liquid/oil | Darkens upon oxidation (Red/Brown) |

| pKa | ~4.44 (Conjugate acid) | Weak base; forms salts with acids |

Solubility and Reconstitution Strategy

Solvent Selection Matrix

The choice of solvent dictates the stability of the stock solution and the integrity of the isotopic label.

-

Preferred Solvents: Methanol (MeOH) and Acetonitrile (ACN) . These are compatible with both GC-MS and LC-MS workflows.

-

Alternative Solvents: DMSO (High solubility, but difficult to evaporate; use only if necessary for biological assays).

-

Incompatible Solvents: Water (Low solubility for the free base).

The Isotopic Exchange Factor

A critical distinction must be made regarding the position of the deuterium labels:

-

C-D Bonds (Ring/Methyl): chemically stable and non-exchangeable under standard conditions.

-

N-H Bonds (Amine): Labile.

Expert Insight: Because 2-Toluidine-d7 typically retains H atoms on the nitrogen (–NH₂), dissolving it in a protic solvent like Methanol (CH₃OH) is safe. However, if you were using a fully deuterated d9 analog (–ND₂), dissolving in non-deuterated Methanol would cause rapid H/D exchange, reverting the amine to –NH₂ and altering the mass. For standard d7 material, HPLC-grade Methanol is the gold standard.

Reconstitution Protocol

This workflow ensures complete dissolution and minimizes handling errors.

-

Equilibration: Allow the reference vial to reach room temperature (20-25°C) before opening to prevent condensation.

-

Gravimetric Preparation: Weigh the analyte into a tared amber volumetric flask. Do not rely on the nominal weight on the vendor's label.

-

Solvent Addition: Add HPLC-grade Methanol or Acetonitrile to ~80% of final volume.

-

Agitation: Vortex for 30 seconds. If the oil is viscous, sonicate for 5 minutes at ambient temperature.

-

Final Volume: Dilute to the mark.

-

Verification: Verify concentration via UV-Vis or GC-FID against a secondary standard if available.

Storage and Stability Architecture

Aromatic amines are notoriously susceptible to photo-oxidation and N-oxidation. The "browning" of toluidine is a visual indicator of quinone imine formation.

Storage Conditions

| State | Temperature | Container | Shelf Life |

| Neat (Undiluted) | 2°C to 8°C | Amber Glass (Teflon-lined cap) | 3 Years |

| Stock Solution | -20°C | Amber Vial (Silanized preferred) | 6-12 Months |

| Working Solution | 4°C | Amber Autosampler Vial | < 1 Week |

Critical Preservation Logic

To visualize the degradation pathways and prevention strategies, refer to the diagram below.

Caption: Causal map linking environmental threats (Light, Oxygen, Heat) to degradation mechanisms and the required protective storage actions.

Analytical Application: The "d7" Advantage

Why choose d7 over d3 or d5?

-

Mass Shift: The +7 Da shift provides a clean spectral window, avoiding interference from the [M+1] and [M+2] natural isotopes of the native analyte.

-

Co-elution: Deuterium labeling can slightly alter retention times (isotope effect). 2-Toluidine-d7 typically co-elutes or elutes just slightly prior to the native compound, ensuring it experiences the same matrix suppression/enhancement effects in LC-MS/MS.

Recommended LC-MS Conditions

-

Column: C18 Reverse Phase (e.g., Acquity BEH or equivalent).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Methanol or Acetonitrile + 0.1% Formic Acid.

-

Note: Acidification helps protonate the amine, improving peak shape and sensitivity in ESI+ mode.

Safety and Handling (E-E-A-T)

Warning: 2-Toluidine is a Category 1B Carcinogen. Treat the deuterated standard with the same rigorous safety protocols as the native compound.

-

Engineering Controls: Always handle neat material inside a fume hood.

-

PPE: Double nitrile gloves are recommended. Aromatic amines can penetrate skin.

-

Waste Disposal: Segregate as hazardous chemical waste. Do not mix with general organic solvents if specific incineration protocols are required for carcinogens at your facility.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 45040548, 2-Toluidine-d7. PubChem. Available at: [Link]

Sources

Technical Guide: 2-Toluidine-d7 in Aromatic Amine Metabolism and Quantification

This guide outlines the technical application of 2-Toluidine-d7 (Ortho-Toluidine-d7) in the fields of metabolic toxicology and bioanalytical chemistry. It is designed for researchers investigating aromatic amine carcinogenesis and developing robust LC-MS/MS quantification methods.

Introduction: The Probe and The Pathogen

2-Toluidine (ortho-toluidine) is a high-priority aromatic amine carcinogen implicated in human urinary bladder cancer. Its metabolic fate is a bifurcation between bioactivation (toxicity) and detoxification. 2-Toluidine-d7 —the perdeuterated isotopologue where all seven carbon-bound hydrogens are replaced by deuterium (

-

Mechanistic Probe: It utilizes the Kinetic Isotope Effect (KIE) to map rate-limiting steps in enzymatic oxidation.

-

Bioanalytical Standard: It provides the highest tier of quantitative accuracy for LC-MS/MS analysis, correcting for matrix effects and ionization suppression.

Chemical Identity

-

Analyte: 2-Toluidine (

) -

Isotopologue: 2-Toluidine-d7 (

) -

Labeling Pattern: Methyl group (

) and Aromatic Ring (

Mechanistic Application: Mapping Metabolic Switching

The toxicity of 2-toluidine relies on metabolic activation . The balance between competing pathways determines carcinogenic potency. 2-Toluidine-d7 is used to perturb this balance via the Deuterium Kinetic Isotope Effect (DKIE).

The Metabolic Bifurcation

Metabolism of 2-toluidine occurs primarily in the liver via Cytochrome P450 enzymes (CYP2E1, CYP1A2).

-

Pathway A (Bioactivation): N-hydroxylation forms N-hydroxy-o-toluidine, which travels to the bladder, forming covalent DNA adducts (dG-C8).

-

Pathway B (Detoxification/Alternative): Ring hydroxylation (4-amino-3-methylphenol) or Methyl oxidation (anthranilic acid pathway).

The Deuterium Kinetic Isotope Effect (DKIE)

Since the C-D bond is stronger than the C-H bond, replacing hydrogen with deuterium increases the activation energy for bond cleavage.

-

Methyl-d3 Effect: If methyl oxidation is the rate-limiting step, the

-methyl group will significantly slow this pathway ( -

Metabolic Switching: By suppressing C-oxidation (ring/methyl) using 2-Toluidine-d7, researchers can force the enzymatic flux toward N-hydroxylation. If 2-Toluidine-d7 is more mutagenic or forms more adducts than the non-deuterated parent, it confirms that C-oxidation acts as a detoxification sink.

Visualization: Metabolic Pathways & Isotope Effects

Caption: Metabolic fate of 2-Toluidine. Deuteration (d7) suppresses C-oxidation pathways (green), potentially shifting flux toward N-hydroxylation (red).

Analytical Application: LC-MS/MS Quantification

In drug development and environmental monitoring, 2-Toluidine-d7 is the "Gold Standard" Internal Standard (IS).

Why d7 over Analogs?

Structural analogs (e.g., 2-ethylaniline) may separate chromatographically from the analyte. 2-Toluidine-d7 is a Stable Isotope Labeled (SIL) standard.

-

Co-elution: It elutes at virtually the same retention time as the analyte.

-

Matrix Correction: Any ion suppression or enhancement caused by the biological matrix (plasma/urine) at that specific retention time affects both the analyte and the d7-IS equally. The ratio remains constant.

Mass Shifts and Transitions

The d7 labeling provides a +7 Da mass shift, sufficient to avoid "cross-talk" (isotopic overlap) between the analyte and the IS.

| Compound | Precursor Ion (M+H)+ | Product Ion (Quant) | Loss Mechanism |

| 2-Toluidine (d0) | m/z 108.1 | m/z 91.1 | Loss of |

| 2-Toluidine-d7 | m/z 115.1 | m/z 98.1 | Loss of |

Experimental Protocol: Microsomal Metabolic Stability Assay

Objective: Determine the intrinsic clearance (

Reagents

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

-

Substrates: 2-Toluidine (d0) and 2-Toluidine-d7.

-

Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

-

Quench Solution: Ice-cold Acetonitrile (ACN) with 0.1% Formic Acid.

Workflow Steps

-

Pre-incubation: Mix HLM (final conc. 0.5 mg/mL) with Phosphate Buffer (100 mM, pH 7.4). Pre-warm at 37°C for 5 min.

-

Substrate Addition: Add 2-Toluidine (d0) or d7 (final conc. 1 µM) in separate tubes. Note: Keep organic solvent <1%.

-

Initiation: Add NADPH regenerating system to start the reaction.

-

Sampling: At t = 0, 5, 10, 20, 30, and 60 min, remove 50 µL aliquots.

-

Quenching: Immediately dispense aliquot into 150 µL ice-cold Quench Solution (containing a different IS, e.g., d9-aniline, if quantifying both d0 and d7).

-

Processing: Centrifuge at 4,000g for 15 min. Collect supernatant for LC-MS/MS.

Data Analysis (KIE Calculation)

Calculate the depletion rate constant (

-

Interpretation: A KIE > 1.0 indicates that C-H bond breaking is rate-limiting.[1] A KIE

1.0 suggests rate-limiting steps are unrelated to C-H cleavage (e.g., product release or N-hydroxylation).

Experimental Protocol: LC-MS/MS Quantification Workflow

Objective: Quantify 2-Toluidine in urine or plasma using d7-IS.

LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 100 x 2.1 mm).

-

Mobile Phase A: 0.1% Formic Acid in Water.[2]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Ionization: Electrospray Ionization (ESI) Positive Mode.

Workflow Visualization

Caption: Standard Isotope Dilution Mass Spectrometry (IDMS) workflow for precision quantification.

References

-

National Toxicology Program. (2014). Report on Carcinogens, Monograph on ortho-Toluidine. U.S. Department of Health and Human Services. [Link]

-

Guengerich, F. P. (2017). Kinetic Isotope Effects in Cytochrome P450 Oxidation Reactions. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

-

FDA. (2018). Bioanalytical Method Validation Guidance for Industry. (Guidance on Internal Standard selection). [Link]

-

Skipper, P. L., et al. (2010). Mechanism of formation of DNA adducts by aromatic amines. Chemical Research in Toxicology. [Link]

-

Böhm, F., et al. (2011).[3] DNA adducts of ortho-toluidine in human bladder. Biomarkers. [Link]

Sources

Methodological & Application

using 2-Toluidine-d7 as an internal standard in GC-MS analysis

Application Note: High-Precision Quantitation of Genotoxic Impurity 2-Toluidine in Drug Substances via Isotope Dilution GC-MS

Executive Summary

The quantification of potential genotoxic impurities (PGIs) such as 2-Toluidine (o-Toluidine) in Active Pharmaceutical Ingredients (APIs) requires analytical methods capable of high sensitivity (ppm to ppb levels) and extreme specificity. Under ICH M7 guidelines, mutagenic impurities must be controlled to levels often below 1.5 µ g/day intake.

This guide details a robust Isotope Dilution Mass Spectrometry (IDMS) protocol using 2-Toluidine-d7 as an internal standard. Unlike external standardization, the use of a stable isotope-labeled analog corrects for analyte loss during extraction, injection variability, and matrix-induced ionization suppression, ensuring data integrity for regulatory submission.

Chemical Background & Rationale

The Analyte: 2-Toluidine[1][2]

-

Risk: Class 1 Carcinogen (IARC). Used in dye and drug synthesis.

-

Challenge: It is a volatile, basic amine prone to peak tailing on standard GC columns and variable recovery during liquid-liquid extraction.

The Solution: 2-Toluidine-d7

-

CAS: 68408-22-0

-

Structure: Fully deuterated ring and methyl group (

or similar depending on labeling, typically -

Why d7?

-

Mass Shift (+7 Da): The native ion (

107) and the internal standard ion ( -

Co-elution: As an isotopologue, 2-Toluidine-d7 elutes at nearly the exact retention time as the native target (often slightly earlier due to the deuterium isotope effect). This ensures the IS experiences the exact same matrix effects and ionization environment as the analyte.

-

Experimental Protocol

Reagents & Standards

-

Target: 2-Toluidine (High purity, >99%).

-

Internal Standard (IS): 2-Toluidine-d7 (Isotopic purity >98 atom % D).

-

Solvents: Dichloromethane (DCM), HPLC-grade Water, 0.1 M NaOH, 0.1 M HCl.

Instrumentation: GC-MS/MS or GC-SIM

-

System: Agilent 7890/5977 or equivalent single/triple quadrupole.

-

Inlet: Split/Splitless (Deactivated liner with glass wool to trap non-volatiles).

-

Column: DB-5MS or Rxi-5Sil MS (30 m × 0.25 mm × 0.25 µm). Note: Standard non-polar phases work well; specialized amine columns (e.g., Rtx-Volatile Amine) reduce tailing but are not strictly necessary if the liner is clean.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Rationale: Direct injection of dissolved API often contaminates the GC liner. An acid/base back-extraction cleans the sample, isolating the basic amines.

-

Stock Preparation:

-

Prepare IS Stock (2-Toluidine-d7) at 10 µg/mL in Methanol.

-

Prepare Target Stock (2-Toluidine) at 10 µg/mL in Methanol.

-

-

Sample Extraction Workflow:

-

Step 1 (Dissolution): Weigh 100 mg of API into a centrifuge tube. Add 5 mL of 0.1 M HCl . Vortex to dissolve. (Amine is protonated:

). -

Step 2 (IS Spiking): Add 50 µL of IS Stock to the acid solution.

-

Step 3 (Wash): Add 3 mL DCM. Vortex and Centrifuge.[3] Discard the organic (bottom) layer. (Removes neutral/acidic API matrix; Amine stays in water).

-

Step 4 (Basification): Add 1 mL of 1 M NaOH to the aqueous layer (pH > 12). (Amine becomes free base:

). -

Step 5 (Extraction): Add 2 mL DCM . Vortex vigorously for 2 min. Centrifuge.

-

Step 6 (Analysis): Transfer the organic layer to a GC vial for injection.

-

GC-MS Method Parameters

Chromatographic Conditions

| Parameter | Setting |

| Injection Volume | 2.0 µL (Splitless) |

| Inlet Temp | 250 °C |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |

| Oven Program | 50°C (hold 1 min) |

| Transfer Line | 280 °C |

Mass Spectrometry (SIM Mode)

Operate in Selected Ion Monitoring (SIM) for maximum sensitivity.

| Analyte | Retention Time (approx) | Quant Ion ( | Qualifier Ions ( |

| 2-Toluidine (Native) | 6.85 min | 107.1 | 106.1, 79.1 |

| 2-Toluidine-d7 (IS) | 6.83 min | 114.1 | 112.1, 84.1 |

Note: The retention time of the deuterated standard is typically 0.02–0.05 min earlier than the native compound.

Visualized Workflows

Figure 1: Acid/Base Extraction Logic

This diagram illustrates the "Chemical Filtering" process that removes the API matrix while retaining the genotoxic impurity.

Caption: Selective Liquid-Liquid Extraction workflow removing API matrix interferences.

Figure 2: Isotope Dilution Quantitation Principle

How the internal standard corrects for errors.

Caption: The self-correcting mechanism of Isotope Dilution Mass Spectrometry.

Method Validation & Data Analysis

Calculation

Quantification is performed using the Response Factor (RF) derived from the calibration curve.

Where

Validation Criteria (per ICH Q2)

-

Specificity: Ensure no interference at

107 and 114 in the blank API matrix. -

Linearity:

over the range of 1 ppm to 100 ppm (relative to API). -

Accuracy (Recovery): Spike API at 3 levels (LOQ, 100%, 150%). Acceptable recovery: 80–120%. Note: The IS corrects for recovery, so calculated values should be accurate even if absolute extraction efficiency is low.

-

Sensitivity (LOQ): Signal-to-Noise (S/N) > 10 at the reporting limit (typically 1-5 ppm).

Troubleshooting

-

Peak Tailing: Indicates active sites in the liner or column.[4] Action: Replace liner, cut 10cm from column guard, or use a silanized glass wool liner.

-

Low Sensitivity: Check the split vent (ensure splitless mode is holding for >1 min).

-

Deuterium Exchange: Rare for ring deuteriums, but avoid highly acidic conditions at high temperatures for prolonged periods. The proposed cold acid extraction is safe.

References

-

International Council for Harmonisation (ICH). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7 R1).Link

-

European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities.Link

-

Liu, D. Q., Sun, M., & Kord, A. S. (2010). Recent advances in trace analysis of pharmaceutical genotoxic impurities. Journal of Pharmaceutical and Biomedical Analysis, 51(5), 999-1014. Link

-

Teo, N. J., et al. (2015). Determination of genotoxic impurities in pharmaceuticals by GC-MS.[5] American Pharmaceutical Review. Link

Sources

Application Note: High-Selectivity Solid-Phase Extraction (SPE) of 2-Toluidine-d7 and 2-Toluidine from Human Urine

This Application Note is structured to serve as a definitive technical guide for bioanalytical scientists and toxicologists. It synthesizes established CDC biomonitoring standards with advanced chromatographic optimization strategies.

Executive Summary

This protocol details a robust Mixed-Mode Cation Exchange (MCX) solid-phase extraction workflow for the quantification of 2-Toluidine in human urine, utilizing 2-Toluidine-d7 as the internal standard (IS). 2-Toluidine is a known bladder carcinogen and a biomarker for exposure to tobacco smoke and industrial dyes.

Unlike generic "dilute-and-shoot" methods, this protocol addresses the specific physicochemical challenges of 2-Toluidine: its volatility during concentration and its weak basicity (pKa ~4.4) . The method incorporates an enzymatic hydrolysis step to measure total toluidine (free + conjugated) and utilizes a "keeper solvent" strategy to prevent analyte loss during evaporation—a critical failure point in standard protocols.

Scientific Rationale & Experimental Design

The Physicochemical Challenge

2-Toluidine presents a unique challenge for SPE due to its pKa of approximately 4.4.

-

Retention Strategy: At physiological pH, a significant portion is neutral. To utilize Cation Exchange (the most selective mechanism for amines), the sample must be acidified to pH < 2.5 to ensure the amine is fully protonated (

) and retained by the sorbent. -

Volatility Risk: 2-Toluidine is volatile. Standard SPE protocols that evaporate eluates to dryness often result in >40% analyte loss. This protocol mitigates this by forming the non-volatile hydrochloride salt prior to evaporation or using a keeper solvent.

Internal Standard Selection: 2-Toluidine-d7

The use of the deuterium-labeled isotopologue (d7) is non-negotiable for high-integrity mass spectrometry.

-

Compensation: It compensates for matrix suppression (ion suppression) in the urine matrix.

-

Recovery Tracking: Added before hydrolysis, it tracks the efficiency of the deconjugation step and any losses due to volatility during the dry-down phase.

Materials & Reagents

| Component | Specification | Purpose |

| SPE Cartridge | Mixed-Mode Strong Cation Exchange (MCX) (e.g., Oasis MCX, Strata-X-C)Format: 30 mg / 1 cc or 60 mg / 3 cc | Selectively retains basic amines while washing away neutrals and acids. |

| Internal Standard | 2-Toluidine-d7 (10 µg/mL in MeOH) | Correction for recovery and matrix effects. |

| Hydrolysis Enzyme | Cleaves glucuronide conjugates to release free 2-toluidine. | |

| Loading Buffer | 0.1 M HCl or 2% Formic Acid (pH ~2.0) | Protonates the analyte for ion-exchange retention. |

| Wash Solvent 1 | 0.1 M HCl | Removes proteins and hydrophilic interferences. |

| Wash Solvent 2 | 100% Methanol | Removes hydrophobic neutrals. Note: Analyte stays bound via ionic interaction. |

| Elution Solvent | 5% Ammonium Hydroxide in Methanol | Breaks the ionic bond by deprotonating the amine. |

| Keeper Solvent | 10 µL of 0.2 M HCl in MeOH | CRITICAL: Added to eluate to form non-volatile salt before drying. |

Detailed Protocol

Phase 1: Sample Pre-treatment & Hydrolysis

Rationale: Urinary aromatic amines often exist as N-acetyl or N-glucuronide conjugates. Hydrolysis is required to assess total exposure.

-

Thaw & Aliquot: Thaw urine samples at room temperature. Vortex briefly. Transfer 1.0 mL of urine into a clean glass tube.

-

Internal Standard Addition: Add 20 µL of 2-Toluidine-d7 working solution (e.g., 500 ng/mL) to every sample. Vortex for 10 seconds.

-

Enzymatic Hydrolysis:

-

Add 1.0 mL of 0.1 M Acetate Buffer (pH 5.0) containing

-glucuronidase (approx. 2000 units). -

Incubate at 37°C for 3-12 hours (overnight is preferred for total deconjugation).

-

Alternative: Acid hydrolysis (1 mL 6M HCl, 100°C for 1 hour) is faster but harsher and may degrade the matrix, clogging cartridges.

-

-

Acidification: After incubation, allow samples to cool. Add 200 µL of 6 M HCl to lower pH to < 2.0.

-

Check: Verify pH is acidic. This is crucial for the MCX mechanism.

-

Phase 2: Solid-Phase Extraction (MCX)

Rationale: The MCX sorbent uses a dual mechanism: hydrophobic retention (reversed-phase) and ionic retention (cation exchange).

-

Conditioning:

-

Add 1 mL Methanol (Flow: Gravity or 2 mL/min).

-

Add 1 mL Water (Do not let cartridge dry out).

-

-

Loading:

-

Wash 1 (Aqueous):

-

Add 1 mL 0.1 M HCl .

-

Purpose: Removes salts, proteins, and hydrophilic neutrals.

-

-

Wash 2 (Organic):

-

Add 1 mL 100% Methanol .

-

Purpose: Removes hydrophobic neutrals and interferences.[5] The analyte remains locked by the strong ionic bond.

-

-

Elution:

Phase 3: Post-Extraction (The "Volatility Trap")

Rationale: This is the most common point of failure. 2-Toluidine is volatile. Evaporating alkaline methanol to dryness will cause massive analyte loss.

-

Acidification (The Trap): Immediately add 20 µL of 10% HCl in MeOH to the collection tube before evaporation.

-

Chemistry: This converts the volatile free base back into the non-volatile Hydrochloride salt (

).

-

-

Evaporation: Evaporate under a gentle stream of Nitrogen at max 35°C .

-

Stop Condition: Evaporate until near-dryness or leave a residual volume (~10 µL). Do not "bone dry" for extended periods.

-

-

Reconstitution: Reconstitute in 100 µL of Mobile Phase A (e.g., 0.1% Formic Acid in Water). Vortex well.

Visual Workflows

Protocol Flowchart

The following diagram illustrates the critical path, highlighting the "Volatility Trap" step often missed in standard literature.

Caption: Step-by-step SPE workflow emphasizing the critical acidification step ("Volatility Trap") post-elution to prevent analyte loss.

Mechanistic Interaction

Understanding the chemistry at the molecular level ensures troubleshooting capability.

Caption: The Mixed-Mode Cation Exchange mechanism relies on pH switching to lock (pH 2) and release (pH 11) the target amine.

LC-MS/MS Configuration (Guidance)

While the focus is SPE, the downstream analysis requires specific conditions.[7]

-

Column: Biphenyl or C18 (Biphenyl is preferred for aromatic amines due to

interactions). -

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Methanol.

-

Transitions (MRM):

Validation & Troubleshooting

| Parameter | Acceptance Criteria | Troubleshooting Failure |

| Recovery | > 70% (Absolute) | Low Recovery: Check the "Volatility Trap" step. Did you add HCl before drying? Did the sample pH go below 2.5 during loading? |

| Matrix Effect | ± 15% (IS Corrected) | High Suppression: Increase Wash 2 volume or switch to a stronger organic wash (e.g., ACN/MeOH mix) if analyte retention allows. |

| Linearity | Poor Linearity: Check IS stability. Deuterium exchange is rare for ring-labeled d7, but ensure stock solutions are sealed. |

References

-

Centers for Disease Control and Prevention (CDC). (2020). Laboratory Procedure Manual: Aromatic Amines in Urine (Method 6000 series). Retrieved from [Link]

-

Riedel, K., et al. (2006). Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS). Journal of Chromatography B. Retrieved from [Link]

-

Waters Corporation. (2014). Oasis MCX Extraction Protocol for Basic Compounds in Biological Fluids. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (2007). Method 3535A: Solid-Phase Extraction (SPE). Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 45040548, 2-Toluidine-d7.[8] Retrieved from [Link][8]

Sources

- 1. lcms.cz [lcms.cz]

- 2. researchgate.net [researchgate.net]

- 3. reddit.com [reddit.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. biotage.com [biotage.com]

- 6. agilent.com [agilent.com]

- 7. epa.gov [epa.gov]

- 8. 2-Toluidine-d7 | C7H9N | CID 45040548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. p-Toluidine CAS#: 106-49-0 [m.chemicalbook.com]

- 10. LC-MS determination of urinary toluenediamine in workers exposed to toluenediisocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

preparation of 2-Toluidine-d7 stock solutions for calibration curves

Application Note: Preparation and Validation of 2-Toluidine-d7 Stock Solutions for Quantitative Mass Spectrometry

Introduction & Rationale

2-Toluidine (o-toluidine) is a primary aromatic amine widely utilized as a chemical intermediate in the synthesis of active pharmaceutical ingredients (APIs), dyes, and agricultural compounds. Due to its DNA-reactive properties, it is classified as a 1. In pharmaceutical development, 2-toluidine is strictly regulated as a genotoxic impurity (GTI) under 2, requiring highly sensitive analytical methodologies to control its presence at or below the Threshold of Toxicological Concern (TTC).

To achieve the requisite precision in LC-MS/MS or GC-MS/MS, 2-Toluidine-d7 is employed as a Stable Isotope-Labeled Internal Standard (SIL-IS).